Epinastine hydrobromide

Description

The exact mass of the compound Epinastine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Epinastine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epinastine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

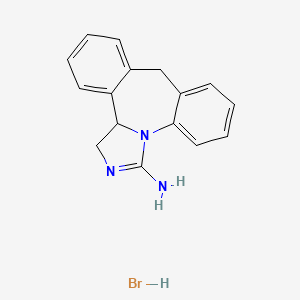

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPMHRDERZTFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000904 | |

| Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127786-29-2, 80012-42-6 | |

| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127786-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epinastine Hydrobromide: A Deep Dive into its Antagonistic Mechanism at the Histamine H1 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Beyond Simple Blockade - The Multifaceted Role of Epinastine

Epinastine hydrobromide is a second-generation antihistamine distinguished by its potent and selective antagonism of the histamine H1 receptor (H1R), a key player in allergic inflammation.[1] Unlike first-generation antihistamines, epinastine exhibits minimal penetration of the blood-brain barrier, thereby circumventing sedative effects.[2] Its clinical efficacy in managing allergic conditions such as allergic conjunctivitis is not solely attributable to H1R blockade. Epinastine also demonstrates crucial mast cell stabilizing properties and the ability to inhibit the release of pro-inflammatory mediators, positioning it as a compound with a multifaceted anti-allergic profile.[1][3] This guide provides an in-depth exploration of the molecular interactions between epinastine and the H1 receptor, the subsequent impact on intracellular signaling cascades, and the validated experimental methodologies used to characterize this interaction.

Molecular Mechanism of Action at the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, initiates a signaling cascade responsible for the classic symptoms of allergy.[4] Epinastine exerts its therapeutic effect through a direct and high-affinity interaction with this receptor.

Binding Affinity and Kinetics: A Rapid and Persistent Interaction

Epinastine demonstrates a high affinity for the histamine H1 receptor. While definitive Ki values for the human H1 receptor are not consistently reported across literature, functional assays consistently demonstrate its high potency. In studies using CHO-K1 cells stably expressing the human H1R, epinastine exhibited an IC50 value of 38 nM after a 2.5-minute pre-incubation, highlighting its rapid onset of action.[5] This rapid engagement is a key feature, as epinastine reaches its maximum potency within minutes of application.[5]

Furthermore, epinastine displays a persistent inhibitory effect. Even after removal of the drug from the cellular environment, a significant inhibition of the histamine response can be detected 24 hours later.[5] This prolonged duration of action suggests a slow dissociation rate from the H1 receptor, a characteristic that contributes to its sustained clinical efficacy.

It is noteworthy that many second-generation H1 receptor antagonists function as inverse agonists rather than neutral antagonists.[1] Inverse agonism implies that the drug not only blocks the action of the agonist (histamine) but also reduces the receptor's basal, constitutive activity. While direct studies definitively characterizing epinastine as an inverse agonist are not extensively published, its classification as a second-generation antihistamine suggests it likely shares this mechanistic property.

Downstream Signaling Cascade: Interrupting the Allergic Response

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Histamine binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[6] This rapid increase in cytosolic Ca2+ is a hallmark of H1 receptor activation and a key trigger for various downstream cellular responses, including smooth muscle contraction and increased vascular permeability. Epinastine, by blocking the initial binding of histamine to the H1 receptor, effectively prevents the initiation of this entire signaling cascade.

Figure 2: Workflow for a radioligand binding assay.

In Vitro Assay 2: Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of epinastine in inhibiting H1R-mediated calcium mobilization.

Methodology:

-

Cell Preparation:

-

Plate H1R-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in an appropriate assay buffer. [7] * Incubate the plate to allow the cells to take up the dye.

-

Wash the cells to remove any excess extracellular dye.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of epinastine to the wells and pre-incubate for a defined period (e.g., 2.5 minutes) to allow the drug to bind to the receptors. [5]4. Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of histamine to all wells to stimulate the H1 receptors.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, with the response to histamine alone representing 100% and the baseline representing 0%.

-

Plot the percentage of inhibition against the logarithm of the epinastine concentration.

-

Use non-linear regression to calculate the IC50 value.

-

Self-Validation and Causality: This assay's validity is confirmed by including positive controls (histamine alone) to ensure receptor functionality and cell responsiveness, and negative controls (buffer alone) to establish the baseline. [8]The dose-dependent inhibition of the calcium signal by epinastine directly demonstrates its functional antagonism at the H1 receptor.

In Vivo Model: Histamine-Induced Allergic Conjunctivitis

This model is used to evaluate the efficacy of topical antihistamines in a setting that mimics the clinical condition.

Objective: To assess the ability of epinastine to inhibit the clinical signs of allergic conjunctivitis in an animal model.

Methodology:

-

Animal Model:

-

Use a suitable animal model, such as guinea pigs or dogs, which are known to exhibit conjunctival responses to histamine. [9]2. Treatment and Challenge:

-

Administer topical epinastine or a vehicle control to the eyes of the animals.

-

After a predetermined time, challenge the eyes with a topical application of a histamine solution. [9]3. Clinical Scoring:

-

At various time points after the histamine challenge, evaluate and score the clinical signs of allergic conjunctivitis, such as conjunctival redness (hyperemia), swelling (chemosis), and discharge. [10][11]A standardized scoring system should be used for objectivity.

-

-

Biomarker Analysis (Optional):

-

Collect tear fluid from the animals.

-

Measure the levels of inflammatory mediators such as histamine and substance P in the tear fluid using techniques like HPLC or ELISA. [12][13]5. Data Analysis:

-

Compare the clinical scores and biomarker levels between the epinastine-treated and vehicle-treated groups.

-

Use appropriate statistical tests to determine the significance of any observed differences.

-

Self-Validation and Causality: The use of a vehicle control is critical for validating this model. A significant reduction in clinical scores and inflammatory mediator levels in the epinastine-treated group compared to the control group provides strong evidence of its in vivo efficacy as an H1 receptor antagonist.

Quantitative Data Summary

| Parameter | Value | Assay System | Reference |

| Functional Potency (IC50) | 38 nM | Calcium mobilization in CHO-K1 cells expressing human H1R (2.5 min pre-incubation) | |

| Functional Potency (IC50) | 0.9 nM | Inhibition of histamine-mediated calcium increase in CHO-K1 cells expressing human H4R | |

| Functional Potency (IC50) | 78 µM | Inhibition of histamine-mediated cAMP accumulation in CHO-K1 cells expressing human H2R | [3] |

| Brain H1 Receptor Occupancy | 8.2–13.2% | PET scan in healthy subjects after 20 mg oral dose | [2] |

Note: The IC50 values highlight epinastine's high potency and selectivity for the H1 and H4 receptors over the H2 receptor.

Conclusion

Epinastine hydrobromide's mechanism of action at the histamine H1 receptor is characterized by a high-affinity, rapid, and persistent antagonism that effectively abrogates the downstream signaling cascade responsible for allergic symptoms. This primary mechanism is complemented by its mast cell stabilizing properties and its ability to inhibit the release of other pro-inflammatory mediators, providing a comprehensive approach to managing allergic diseases. The in vitro and in vivo methodologies detailed in this guide provide a robust framework for the continued investigation and development of H1 receptor antagonists, ensuring both scientific rigor and clinical relevance.

References

-

Investigative Ophthalmology & Visual Science. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Available at: [Link]

-

ResearchGate. (2009). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Available at: [Link]

-

Sarashina, A., et al. (2005). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British Journal of Clinical Pharmacology, 59(1), 43–53. Available at: [Link]

-

Joshi, R., & Muranjan, M. (2023). Epinastine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Tashiro, M., et al. (2013). Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen. British Journal of Clinical Pharmacology, 75(4), 969–979. Available at: [Link]

-

Toyoda, M., et al. (2005). Effect of Epinastine Hydrochloride, a Second-generation Histamine H1-receptor Antagonist, on Sensory Neurons in vitro. Allergology International, 54(4), 565-570. Available at: [Link]

-

Investigative Ophthalmology & Visual Science. (2007). The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Available at: [Link]

-

Mestrinho, L. A., et al. (2023). Diagnostic approach and grading scheme for canine allergic conjunctivitis. BMC Veterinary Research, 19(1), 26. Available at: [Link]

-

Khan, M. M., et al. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular Immunology, 113(2), 345-357. Available at: [Link]

-

Tellez, S., et al. (2020). Histamine-Induced Conjunctivitis and Breakdown of Blood–Tear Barrier in Dogs: A Model for Ocular Pharmacology and Therapeutics. Frontiers in Pharmacology, 11, 589. Available at: [Link]

-

Marsella, R., & Nicklin, C. F. (2001). Intradermal skin test reactivity to histamine and substance P is blunted in dogs with atopic dermatitis. Veterinary Dermatology, 12(3), 163-169. Available at: [Link]

-

Mestrinho, L. A., et al. (2023). Diagnostic approach and grading scheme for canine allergic conjunctivitis. Research Square. Available at: [Link]

-

Eurofins DiscoverX. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Available at: [Link]

-

de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. Available at: [Link]

-

ResearchGate. (2023). Diagnostic approach and grading scheme for canine allergic conjunctivitis. Available at: [Link]

-

ResearchGate. (2013). (A) Radioligand competition binding assay validates hits at the H 3.... Available at: [Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Available at: [Link]

-

Glass, D. R., et al. (1991). A rapid HPLC technique for determining levels of histamine in tears from normal and inflamed human eyes. Current Eye Research, 10(9), 835-840. Available at: [Link]

-

Lin, H., et al. (2021). The Role of Substance P in Corneal Homeostasis. International Journal of Molecular Sciences, 22(16), 8874. Available at: [Link]

-

Wang, X., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2490. Available at: [Link]

-

ResearchGate. (2018). Rating Scale for the Severity of Allergic Conjunctivitis. Available at: [Link]

-

Golding, H., et al. (1983). Histamine H1 Receptors on Adherent Rheumatoid Synovial Cells in Culture: Demonstration by Radioligand Binding and Inhibition of Histamine-Stimulated Prostaglandin E Production by Histamine H1 Antagonists. Arthritis & Rheumatism, 26(12), 1443-1450. Available at: [Link]

-

Investigative Ophthalmology & Visual Science. (2008). Comparative Assessment of Murine Allergic Conjunctivitis Model Variations for Efficient Pre-Clinical Screening. Available at: [Link]

-

Erjavec, F., et al. (1981). Release of histamine by substance P. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(1), 67-70. Available at: [Link]

-

Berra-Romani, R., et al. (2021). Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells. Frontiers in Physiology, 12, 706973. Available at: [Link]

Sources

- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]

- 7. bu.edu [bu.edu]

- 8. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]

- 9. Frontiers | Histamine-Induced Conjunctivitis and Breakdown of Blood–Tear Barrier in Dogs: A Model for Ocular Pharmacology and Therapeutics [frontiersin.org]

- 10. Diagnostic approach and grading scheme for canine allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diagnostic approach and grading scheme for canine allergic conjunctivitis [repositorio.ulisboa.pt]

- 12. A rapid HPLC technique for determining levels of histamine in tears from normal and inflamed human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Epinastine Hydrobromide: A Deep Dive into its Mast Cell Stabilizing Properties

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Epinastine hydrobromide is a second-generation antihistamine recognized for its dual-action mechanism: potent histamine H1 receptor antagonism and robust mast cell stabilization.[1][2] This technical guide provides an in-depth exploration of the mast cell stabilizing properties of epinastine, moving beyond its antihistaminic effects to elucidate the molecular mechanisms that underpin its therapeutic efficacy in allergic conditions such as allergic conjunctivitis.[1] We will dissect the intricate signaling pathways within mast cells that are modulated by epinastine, detail methodologies for its preclinical evaluation, and present a framework for understanding its broader anti-inflammatory potential. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of epinastine's role as a mast cell stabilizer.

The Mast Cell: A Key Player in Allergic Inflammation

Mast cells are tissue-resident immune cells that serve as critical initiators of type I hypersensitivity reactions.[3] Upon activation, they undergo degranulation, a rapid process that releases a host of pre-formed inflammatory mediators, including histamine, proteases (like tryptase), and serotonin, from their cytoplasmic granules.[4] This initial phase is followed by the de novo synthesis and secretion of lipid mediators (e.g., prostaglandins and leukotrienes) and a wide array of cytokines and chemokines.[4][5]

The canonical pathway for mast cell activation is triggered by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergens.[3] This event initiates a complex intracellular signaling cascade heavily dependent on an influx of extracellular calcium, which is an essential prerequisite for the fusion of granular membranes with the plasma membrane and subsequent degranulation.[6]

The Critical Role of Intracellular Calcium

The aggregation of FcεRI receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This depletion of ER calcium stores activates store-operated calcium entry (SOCE), a process that facilitates a sustained influx of extracellular calcium, which is crucial for degranulation.[7]

Epinastine Hydrobromide: A Multi-faceted Approach to Allergic Response Inhibition

Epinastine's therapeutic success stems from its ability to intervene in the allergic cascade at multiple points. While its H1 receptor antagonism provides immediate symptomatic relief by blocking the effects of already-released histamine, its mast cell stabilizing properties address the root cause of mediator release.[1][8]

Unraveling the Molecular Mechanisms of Mast Cell Stabilization

Epinastine's mast cell stabilizing effects are attributed to its ability to interfere with key signaling events that precede degranulation. Research indicates that epinastine inhibits histamine release from mast cells induced by both immunological (antigen-antibody reaction) and non-immunological (compound 48/80, substance P) stimuli.[9] This broad inhibitory action suggests a convergence on a central mechanism within the mast cell activation pathway.

Key mechanistic insights include:

-

Inhibition of Calcium Influx: Epinastine has been shown to be effective in inhibiting Ca2+ uptake into lung mast cells.[9] By limiting the influx of extracellular calcium, epinastine effectively dampens the primary trigger for degranulation. The precise calcium channels targeted by epinastine are an area of ongoing investigation, but this action is a cornerstone of its stabilizing effect.

-

Modulation of Calmodulin Activity: Epinastine significantly and dose-dependently suppresses calmodulin activity.[9] Calmodulin is a key calcium-binding protein that, once activated by calcium, modulates the activity of numerous downstream enzymes essential for the secretory process.[10] By inhibiting calmodulin, epinastine disrupts the transduction of the calcium signal.

-

Inhibition of Pro-inflammatory Mediator Release: Epinastine's stabilizing effects extend beyond histamine. It has been demonstrated to inhibit the release of a range of pro-inflammatory mediators, including cytokines and arachidonic acid-derived products, from mast cells.[4] Studies have also shown that epinastine can suppress the production of angiogenic factors like keratinocyte-derived chemokine (KC), tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF) from murine mast cells by inhibiting their mRNA expression.[11][12]

The following diagram illustrates the key points of intervention by epinastine in the mast cell activation pathway:

Caption: Epinastine's sites of action in mast cell stabilization.

In Vitro Evaluation of Epinastine's Mast Cell Stabilizing Properties

A variety of in vitro models are available to assess the mast cell stabilizing effects of compounds like epinastine. These assays are crucial for determining the mechanism of action and efficacy.[13]

Mast Cell Models

-

Primary Mast Cells: Rat peritoneal mast cells (RPMCs) are a well-established primary cell model. Human mast cells can be differentiated from CD34+ progenitor cells from sources like cord blood.[13] While physiologically relevant, these cells can be challenging to obtain and maintain.

-

Mast Cell Lines: The rat basophilic leukemia (RBL-2H3) cell line is a widely used and convenient model for studying IgE-mediated degranulation.[14][15] These cells are easy to culture and can be genetically manipulated, making them suitable for high-throughput screening.[16]

Key Experimental Protocols

This assay is a reliable and quantifiable method to measure mast cell degranulation.[17] β-hexosaminidase is an enzyme co-localized with histamine in mast cell granules and is released upon degranulation.

Protocol: β-Hexosaminidase Release Assay using RBL-2H3 Cells

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Seed RBL-2H3 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well. Sensitize the cells by incubating overnight with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL).

-

Washing: Wash the sensitized cells three times with Tyrode's buffer to remove unbound IgE.

-

Pre-incubation with Epinastine: Pre-incubate the cells with varying concentrations of epinastine hydrobromide (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.

-

Antigen Challenge: Induce degranulation by adding DNP-human serum albumin (HSA) (10 µg/mL) and incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for the measurement of released β-hexosaminidase.

-

Cell Lysis: Lyse the remaining cells in each well with 0.1% Triton X-100 to determine the total cellular β-hexosaminidase content.

-

Enzymatic Assay:

-

In a 96-well plate, mix an aliquot of the supernatant or cell lysate with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of supernatant + Absorbance of cell lysate) x 100.

The following diagram outlines the workflow for the β-Hexosaminidase Release Assay:

Sources

- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel Approaches in the Inhibition of IgE-Induced Mast Cell Reactivity in Food Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 7. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calmodulin in mast cells and its role in histamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of angiogenic factor production from murine mast cells by an antiallergic agent (epinastine hydrochloride) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (Epinastine Hydrochloride) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detecting degranulation via hexosaminidase assay [protocols.io]

- 14. RBL cells as models for in vitro studies of mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Epinastine hydrobromide

An In-Depth Technical Guide to the Discovery and Synthesis of Epinastine Hydrobromide

Abstract

Epinastine is a distinguished second-generation antihistamine renowned for its dual-action mechanism, combining potent histamine H1 receptor antagonism with mast cell stabilization. This unique pharmacological profile allows for effective management of allergic conditions, most notably allergic conjunctivitis, while circumventing the sedative effects that plague first-generation agents. This technical guide provides a comprehensive exploration of the journey of Epinastine, from its rational discovery and development by Boehringer Ingelheim to its intricate synthetic pathways. We will delve into the causality behind its molecular design, elucidate its multifaceted mechanism of action, present detailed synthetic protocols with an emphasis on the pivotal cyclization reaction, and discuss the analytical methodologies crucial for its characterization. This document is structured to serve as a definitive resource for professionals in the field, offering field-proven insights into the chemistry and pharmacology of this important therapeutic agent.

The Genesis of Epinastine: A Strategic Discovery

The development of Epinastine was a direct response to a significant unmet need in allergy treatment: the demand for antihistamines with high efficacy but without the limiting central nervous system (CNS) side effects, such as drowsiness, characteristic of first-generation drugs.[1] Developed by Boehringer Ingelheim and first patented in 1980, with its entry into medical use in 1994, Epinastine was engineered for selectivity and safety.[2][3][4]

The core principle of its design was to limit its ability to cross the blood-brain barrier. This was achieved through its unique chemical structure, a dibenzo[b,e]azepine derivative, which possesses a high degree of polarity and carries a cationic charge at physiological pH, thereby preventing its diffusion into the CNS.[1][5] This rational design choice established Epinastine as a true second-generation antihistamine.

The commercial development of Epinastine saw strategic collaborations, including a licensing agreement with Allergan to develop the ophthalmic formulation for treating ocular allergies, which has become its most prominent application.[6]

Pharmacological Profile: A Dual-Action Paradigm

Epinastine's therapeutic efficacy is rooted in a sophisticated, multifaceted mechanism of action that addresses the allergic cascade at multiple points.[1]

-

Direct H1 Receptor Antagonism : At its core, Epinastine is a potent and selective antagonist of the histamine H1 receptor.[7][8] By competitively blocking this receptor, it prevents histamine from initiating the signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation (redness), and increased vascular permeability (swelling).[1][9]

-

Mast Cell Stabilization : Beyond simple receptor blockade, Epinastine actively stabilizes mast cells.[5][10] This critical action inhibits the degranulation of mast cells, thereby preventing the release of not only histamine but a host of other pro-inflammatory mediators, including leukotrienes, prostaglandins, and cytokines.[1][5] This upstream intervention helps to mitigate the broader inflammatory response.

While its primary therapeutic effects are attributed to these two mechanisms, Epinastine also demonstrates some affinity for the histamine H2, α1, α2, and 5-HT2 receptors.[7][11][12] Its safety profile is further enhanced by its lack of effect on the HERG potassium channel, a significant differentiator from earlier antihistamines like terfenadine and astemizole, which were associated with cardiotoxicity.[13][14]

Pharmacokinetic Properties

The clinical utility of a drug is defined as much by its pharmacokinetics as its pharmacodynamics. Epinastine exhibits a favorable profile, particularly in its topical ophthalmic formulation, which allows for high local concentration with minimal systemic absorption.

| Parameter | Value | Source |

| Systemic Bioavailability | ~40% (Oral) | [15][16] |

| Systemic Exposure | Very low after topical ophthalmic administration | [7][17] |

| Plasma Protein Binding | ~64% | [7] |

| Terminal Half-Life | ~12 hours | [7][8] |

| Metabolism | Minimal (<10% metabolized) | [7][8] |

| Primary Excretion Route | Renal (unchanged drug) | [7][8] |

The Synthesis of Epinastine Hydrobromide: A Chemical Blueprint

The synthesis of Epinastine hinges on the construction of its tetracyclic dibenzo[c,f]imidazo[1,5-a]azepine core. The most critical and convergent step in many reported syntheses is the cyclization of the key intermediate, 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine , with cyanogen bromide to form the 2-aminoimidazoline ring.[18][19]

The choice of synthetic route involves a trade-off between efficiency, cost, and the handling of hazardous reagents. While early routes utilized reagents like sodium cyanide and lithium aluminum hydride, which are less suitable for industrial-scale production, newer methods have been developed to improve safety and cost-effectiveness.[19][20]

Experimental Protocol: A Representative Synthesis

The following protocol describes the pivotal cyclization step to form Epinastine hydrobromide from its key precursor. This method is adapted from procedures outlined in the patent literature, emphasizing control over reaction conditions to ensure high purity and yield.[18][21]

Objective: To synthesize Epinastine hydrobromide via cyanogen bromide-mediated cyclization.

Materials:

-

6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (1.0 eq)

-

Cyanogen bromide (CNBr) (1.2 eq)

-

Methyl tertiary butyl ether (MTBE) or Dichloromethane (DCM)

-

Ice-water bath

-

Reaction vessel with magnetic stirring and nitrogen atmosphere

Step-by-Step Methodology:

-

Vessel Preparation: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (e.g., 20g).

-

Dissolution: An appropriate solvent, such as methyl tertiary butyl ether (e.g., 200ml), is added to dissolve the starting material completely.[18]

-

Cooling: The reaction mixture is cooled to between 0°C and 5°C using an ice-water bath. Maintaining this low temperature is crucial during the addition of the highly reactive cyanogen bromide to control the reaction exotherm and minimize side-product formation.

-

Reagent Addition: Cyanogen bromide (e.g., 14.2g) is added portion-wise to the cooled, stirring solution, ensuring the internal temperature does not exceed 5°C.[18]

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an extended period (e.g., 20 hours) to ensure the cyclization goes to completion.[18][21]

-

Crystallization and Isolation: Upon completion, the mixture is cooled again to 0-5°C and held for 1-2 hours to induce crystallization of the Epinastine hydrobromide product.[18]

-

Filtration and Drying: The resulting solid precipitate is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

-

Characterization: The product's identity and purity are confirmed using analytical methods such as HPLC, melting point determination, and spectroscopy. The expected melting point for the hydrobromide salt is approximately 285-286°C.[18]

Self-Validating System: The success of this protocol is validated by the physical and analytical characteristics of the final product. A sharp melting point within the expected range and a high purity profile (>99% by HPLC) confirm the integrity of the synthesis.[21] The use of a stoichiometric excess of CNBr drives the reaction to completion, while the controlled crystallization process ensures the isolation of a pure product.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the quality, purity, and stability of the final Epinastine hydrobromide active pharmaceutical ingredient (API). A suite of validated analytical methods is employed for this purpose.

| Analytical Method | Purpose | Key Parameters | Source |

| RP-HPLC | Assay, impurity profiling, stability indicating | Column: C18; Mobile Phase: Acetonitrile/Phosphate or Acetate buffer; Detection: UV at ~254-262 nm | [22][23] |

| Potentiometric Titration | Assay of the hydrobromide salt content | Titrant: 0.1M Perchloric acid in a non-aqueous medium (e.g., acetic acid/anhydride) | [24] |

| Difference Spectrophotometry | Quantitative determination | Measurement of absorbance difference in acidic vs. basic media (e.g., at 252 nm) | [22][25] |

| Melting Point | Identification and purity check | Expected range: ~285-286°C for hydrobromide; ~275-281°C for high-melting HCl form | [18][26] |

Stability-indicating HPLC methods are particularly critical, as they are designed to separate the active ingredient from any potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, or heat.[23]

Conclusion

Epinastine hydrobromide stands as a testament to the principles of modern drug design. Its development was a targeted effort to create a potent antiallergic agent with a superior safety profile, a goal achieved through a deep understanding of its structure-activity relationship and pharmacology. Its synthesis, centered on a robust cyanogen bromide-mediated cyclization, has been refined for industrial-scale production. For researchers and drug development professionals, the story of Epinastine offers a compelling case study in rational drug discovery, process chemistry, and the successful translation of a molecular concept into a valuable therapeutic tool for managing allergic diseases.

References

-

StatPearls. (2023, July 18). Epinastine. NCBI Bookshelf. [Link][5]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Epinastine Hydrochloride?[Link][1]

-

U.S. Food and Drug Administration. (n.d.). ELESTAT® (epinastine HCl ophthalmic solution) 0.05% Prescribing Information. accessdata.fda.gov. [Link][7]

-

RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings. [Link][8]

-

Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs Today (Barc), 36(11), 735-57. [Link][13]

-

Pediatric Oncall. (n.d.). Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnancy. Drug Index. [Link][11]

-

Drugs.com. (2025, March 30). Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA. [Link][27]

-

GlobalRx. (n.d.). Clinical Profile of Epinastine Hydrochloride 0.05% Ophthalmic Solution. [Link][10]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link][22]

-

U.S. Food and Drug Administration. (2002, December 19). Elestat Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link][17]

-

Google Patents. (n.d.). CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof. [18]

-

Investigative Ophthalmology & Visual Science. (n.d.). Ocular Administration of Epinastine to Patients With Allergic Conjunctivitis: Pharmacokinetics and Safety Profile. IOVS. [Link][28]

-

Rasayan Journal of Chemistry. (n.d.). Determination of epinastine hydrobromide assay by potentiometric method. [Link][24]

-

Ogiso, T., et al. (2001). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Journal of Pharmacy and Pharmacology, 53(2), 201-207. [Link][15]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link][25]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. [Link][23]

-

Google Patents. (n.d.). US6403790B1 - Process for the production of epinastine hydrochloride in the high-melting crystal modification. [26]

-

PubChem. (n.d.). Epinastine Hydrochloride. National Center for Biotechnology Information. [Link][9]

-

Google Patents. (n.d.). CN105153169A - Synthesis method for epinastine hydrochloride. [29]

-

BioSpace. (2006, February 21). Inspire Pharmaceuticals Announces Development And License Agreement With Boehringer Ingelheim Pharma GmbH & Co. KG For Intranasal Epinastine In The United States And Canada. [Link][30]

-

AdisInsight. (2021, September 25). Epinastine. Springer. [Link][2]

-

Orange County Business Journal. (2000, January 3). Allergan Moving on Product Development Deals. [Link][6]

-

Kang, W., et al. (2004). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British Journal of Clinical Pharmacology, 58(4), 362-369. [Link][16]

-

Google Patents. (n.d.). CN103012408A - Synthesis method of epinastine. [20]

-

Drug Synthesis Database. (n.d.). Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion. [Link][19]

-

ResearchGate. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. [Link][14]

-

Google Patents. (n.d.). CN101130544A - Chemical synthesis method for epinastine. [21]

-

Pharmaoffer.com. (n.d.). Boehringer Ingelheim: Epinastine - CAS# 80012-43-7 - API Supplier. [Link][4]

Sources

- 1. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 2. Epinastine - AdisInsight [adisinsight.springer.com]

- 3. Epinastine - Wikipedia [en.wikipedia.org]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ocbj.com [ocbj.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 19. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion-药物合成数据库 [drugfuture.com]

- 20. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]

- 21. CN101130544A - Chemical synthesis method for epinastine - Google Patents [patents.google.com]

- 22. jocpr.com [jocpr.com]

- 23. hakon-art.com [hakon-art.com]

- 24. Bot Verification [rasayanjournal.co.in]

- 25. jocpr.com [jocpr.com]

- 26. US6403790B1 - Process for the production of epinastine hydrochloride in the high-melting crystal modification - Google Patents [patents.google.com]

- 27. Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

- 29. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]

- 30. Inspire Pharmaceuticals Announces Development And License Agreement With Boehringer Ingelheim Pharma GmbH & Co. KG For Intranasal Epinastine In The United States And Canada - BioSpace [biospace.com]

Epinastine Hydrobromide for Non-Ophthalmic Allergic Conditions: A Technical Guide

Abstract

Epinastine hydrobromide is a second-generation, multi-faceted anti-allergic agent with a well-established profile in the management of allergic conjunctivitis. However, its utility extends beyond ophthalmic applications. This technical guide provides an in-depth exploration of epinastine hydrobromide for non-ophthalmic allergic conditions, primarily allergic rhinitis and chronic urticaria. We will dissect its core mechanism of action, which combines potent histamine H1 receptor antagonism with robust mast cell stabilization, and explore its pharmacokinetic and pharmacodynamic profiles following systemic administration. This document synthesizes preclinical data and clinical evidence, offering researchers and drug development professionals a comprehensive resource, complete with detailed experimental protocols and pathway visualizations, to understand and leverage the therapeutic potential of epinastine in systemic allergic diseases.

Molecular Profile and Pharmacological Basis of Action

Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of histamine release from mast cells.[1] Chemically, it is a derivative of 6,11-dihydro-5H-dibenzo[b,e]azepine, positioning it structurally as a benzazepine and a member of the guanidines.[2] This structure is fundamental to its pharmacological properties, particularly its high efficacy and favorable safety profile. Unlike first-generation antihistamines, epinastine's physicochemical properties, such as its hydrophilicity and cationic charge at physiological pH, significantly limit its penetration across the blood-brain barrier (BBB).[3][4] This characteristic is the cornerstone of its non-sedating classification, a critical advantage in the management of chronic allergic conditions.[2][5]

A Multi-Modal Mechanism of Action

The therapeutic efficacy of epinastine in allergic diseases stems from a synergistic combination of distinct but complementary mechanisms. It is not merely a competitive antagonist but an active modulator of the allergic cascade.

-

Potent and Selective H1 Receptor Antagonism: Epinastine exhibits high affinity and selectivity for the histamine H1 receptor.[6][7] By competitively blocking the binding of histamine to H1 receptors on endothelial cells and sensory neurons, it effectively prevents the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction.[8][9] In vitro functional assays demonstrate that epinastine achieves full potency within minutes of application, providing a pharmacological basis for its rapid onset of action.[10]

-

Mast Cell Stabilization: A key differentiator for epinastine is its profound ability to stabilize mast cells.[2][11] Upon activation by an IgE-antigen complex, mast cells degranulate, releasing a potent cocktail of pre-formed mediators (e.g., histamine) and newly synthesized lipids (e.g., prostaglandins, leukotrienes) and cytokines.[8][12] Epinastine inhibits this critical step, effectively halting the progression of the inflammatory response.[2][11] This mechanism is thought to involve the modulation of delayed chloride channels in the cell membrane, which are essential for the degranulation process.[2]

-

Inhibition of Inflammatory Mediators: The anti-inflammatory activity of epinastine extends beyond histamine blockade and mast cell stabilization. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as IL-8, from eosinophils and basophils.[5][6][8] Furthermore, epinastine demonstrates antagonistic activity against leukotrienes, platelet-activating factor (PAF), and bradykinin, all of which are significant contributors to the late-phase allergic response and chronic inflammation.[5]

-

Broad Receptor Affinity Profile: While its primary actions are centered on H1 receptors and mast cells, epinastine also possesses a measurable affinity for histamine H2, α1-, α2-, and 5-HT2 receptors.[1][9][13] Recent studies have also elucidated its potent inhibitory effects on the H4 receptor, which is implicated in mast cell and eosinophil migration and activation, suggesting an even broader anti-inflammatory profile.[14]

The following diagram illustrates the core dual-action mechanism of epinastine in attenuating the allergic response.

Caption: Epinastine's dual mechanism of action.

Pharmacokinetics of Oral Epinastine

The systemic behavior of epinastine underpins its suitability for treating non-ophthalmic conditions. Following oral administration, the drug is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 2-3 hours.[15] A notable characteristic is the occasional observation of a minor secondary peak in its plasma concentration-time profile, which has been attributed to delayed absorption resulting from a drug-induced reduction in gastric motility, rather than enterohepatic circulation.[16]

| Parameter | Value | Source |

| Time to Peak (Tmax) | 2–3 hours | [15] |

| Absolute Bioavailability | ~40% | [3][16] |

| Metabolism | Minimal (<10%) | [3][17] |

| Primary Excretion Route | Feces (~70%), Urine (~25%) | [3] |

| CNS Penetration | Very low | [3][5] |

| Plasma Half-life (t½) | ~9–12 hours | [18] |

Table 1: Summary of Key Pharmacokinetic Parameters of Oral Epinastine.

Preclinical Evaluation in Non-Ophthalmic Models

The therapeutic rationale for using epinastine in systemic allergic disorders is strongly supported by a body of preclinical evidence from both in vitro and in vivo models. These studies validate its mechanism of action and demonstrate its efficacy in contexts relevant to allergic rhinitis and urticaria.

-

In Vivo Efficacy: In animal models, orally administered epinastine effectively inhibits histamine-induced reactions in the skin and lungs of rats, dogs, and guinea pigs.[6] Studies focusing on allergic rhinitis models have shown that epinastine significantly suppresses nasal symptoms, including sneezing, following nasal provocation with relevant allergens like orchard grass pollen.[19]

-

In Vitro Mechanistic Studies: Laboratory studies confirm that epinastine potently inhibits histamine release from rat peritoneal mast cells induced by both antigen-antibody reactions and chemical stimuli.[6] This inhibitory action is linked to its ability to prevent Ca2+ influx into mast cells, a critical trigger for degranulation.[6]

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a cornerstone for evaluating the in vivo efficacy of anti-allergic compounds that act via mast cell stabilization. It provides a quantifiable measure of a drug's ability to inhibit IgE-mediated vascular permeability.

Objective: To determine the inhibitory effect of orally administered epinastine hydrobromide on IgE-mediated mast cell degranulation and subsequent vascular leakage in a rat model.

Methodology:

-

Sensitization: Male Wistar rats (200-250g) are passively sensitized via intradermal injection of 50 µL of anti-DNP IgE antibody into a shaved area on their backs. A control site is injected with saline.

-

Drug Administration: 24 hours post-sensitization, animals are divided into groups. The test group receives epinastine hydrobromide (e.g., 1, 3, 10 mg/kg) via oral gavage. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Antigen Challenge: 1 hour after drug administration, animals are challenged via intravenous injection of 1 mL/kg of a solution containing dinitrophenyl-human serum albumin (DNP-HSA) antigen (e.g., 1 mg/mL) mixed with 1% Evans blue dye.

-

Quantification of Response: 30 minutes after the antigen challenge, the animals are euthanized. The skin at the injection sites is excised. The Evans blue dye that has extravasated into the tissue is extracted using formamide.

-

Analysis: The concentration of the extracted dye is measured spectrophotometrically at ~620 nm. The inhibitory percentage is calculated by comparing the dye leakage in the epinastine-treated group to the vehicle-treated group.

Causality and Validation: This protocol's integrity rests on its self-validating design. The saline-injected site should show no significant dye leakage, confirming the reaction is specific to the IgE-antigen interaction. A dose-dependent inhibition of dye leakage by epinastine validates its mast cell-stabilizing activity in vivo.

Caption: Experimental workflow for the PCA assay.

Clinical Evidence in Non-Ophthalmic Indications

The translation of preclinical findings into clinical efficacy has been demonstrated for oral epinastine in several non-ophthalmic allergic conditions, particularly in allergic rhinitis and chronic urticaria.

Allergic Rhinitis

Oral epinastine has shown clinical efficacy in treating allergic rhinitis.[5][20] Clinical trials have demonstrated that epinastine is effective at reducing nasal symptoms. For instance, a placebo-controlled, double-blind crossover study in patients with orchard grass pollinosis showed that a single dose of epinastine significantly inhibited sneezing within 30 to 60 minutes of administration compared to placebo.[19]

It is important to note, however, that the development of an epinastine nasal spray for seasonal allergic rhinitis in the United States was discontinued after a Phase 3 trial did not meet its primary endpoint, which was the average change from baseline in the Total Nasal Symptom Score (TNSS).[21] Despite this, the efficacy of the oral formulation has been established in other regions for treating allergic rhinitis.[3][20]

Chronic Urticaria

Epinastine has proven to be remarkably effective in the management of chronic urticaria.[5][20] Clinical studies have consistently shown its ability to significantly reduce the severity of itching and the number of wheals.[22][23] In a comparative study, the inhibitory effects of epinastine on histamine-induced wheal and flare responses were clearly evident from 2 to 8 hours post-administration, with a peak effect at 4 hours.[22] A randomized clinical observation in 80 patients with chronic urticaria further supports its efficacy and safety in this indication.[24]

| Indication | Dosage | Key Findings | Reference |

| Allergic Rhinitis | 10–20 mg once daily | Significantly higher overall improvement rate compared to ketotifen.[5] | Tasaka K, 2000.[5] |

| Allergic Rhinitis | Single dose | Significantly inhibited early-phase sneezing after nasal pollen challenge compared to placebo.[19] | Gotoh M, et al., 2010.[19] |

| Chronic Urticaria | 10 mg once daily | Significant inhibition of histamine-induced wheal and flare response for up to 8 hours.[22] | Furue M, et al., 2000.[22] |

| Chronic Urticaria | 10 mg once daily | In a 3-month study, efficacy was similar to terfenadine and superior to placebo in improving itching and reducing wheals.[23] | Clissold SP, Sorkin EM, 1987.[23] |

Table 2: Summary of Selected Clinical Trials of Oral Epinastine in Non-Ophthalmic Conditions.

Safety, Tolerability, and Concluding Remarks

The clinical utility of a drug is defined as much by its safety as its efficacy. Epinastine hydrobromide maintains a favorable safety and tolerability profile, which is a hallmark of second-generation antihistamines.

-

CNS Safety: As previously discussed, epinastine's limited ability to cross the blood-brain barrier results in a lack of significant sedative effects.[2][4][5] This makes it a suitable option for patients requiring long-term treatment without compromising daily activities.

-

Cardiovascular Safety: Epinastine does not affect the delayed rectifier potassium current (IKr) of the heart, a mechanism associated with cardiac arrhythmias seen with older antihistamines like terfenadine.[5] This indicates a low risk of cardiotoxicity.

-

Adverse Events: In clinical trials with oral formulations, epinastine is generally well-tolerated.[2][23] The most commonly reported adverse events are typically mild and may include headache and dry mouth.[23]

-

Special Populations: Epinastine is classified as a pregnancy category C drug.[2] While animal studies have not shown teratogenicity even at high doses, data from human trials is limited.[5] It is known to be transferred into breastmilk in animal models, though resulting infant serum levels are minimal.[2] Dose adjustments based on body weight are recommended for pediatric patients.[2][3]

References

-

Dhillon S, Scott LJ, Plosker GL. Epinastine. StatPearls. [Updated 2023 Jul 18]. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Epinastine Hydrochloride? Patsnap. [Accessed 2024 Jul 17]. Available from: [Link]

-

Oh-e Y, Kohno Y, Oda M. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Biol Pharm Bull. 1999;22(4):391-395. Available from: [Link]

-

Lee H, Kim Y, Gwak H. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules. 2021;26(11):3352. Available from: [Link]

-

Sarashina A, Tatami S, Yamamura N, Tsuda Y, Igarashi T. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. Br J Clin Pharmacol. 2005;59(1):43-53. Available from: [Link]

-

Wang Z, Zhou Y, Tang Y, et al. Pharmacokinetics and bioequivalence of epinastine hydrochloride, a histamine H1 receptor antagonist, in healthy Chinese volunteers. J Huazhong Univ Sci Technolog Med Sci. 2008;28(3):351-354. Available from: [Link]

-

BioSpace. Inspire Pharmaceuticals, Inc. Initiates Phase 2 14-Day Clinical Trial Of Epinastine For Seasonal Allergic Rhinitis. BioSpace. [Published 2006 Dec 5]. Available from: [Link]

-

Tasaka K. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. [Published 2000]. Available from: [Link]

-

Tasaka K. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs Today (Barc). 2000;36(11):735-757. Available from: [Link]

-

Leonardi A. Multiple action agents and the eye: do they really stabilize mast cells? Curr Opin Allergy Clin Immunol. 2002;2(5):443-448. Available from: [Link]

-

BioSpace. Inspire Pharmaceuticals to Discontinue Development of Epinastine Nasal Spray. BioSpace. [Published 2008 Apr 23]. Available from: [Link]

-

U.S. Food and Drug Administration. Elestat Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Published 2002 Dec 19]. Available from: [Link]

-

Ramirez de La Cruz Y, et al. In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Invest Ophthalmol Vis Sci. 2006;47(13):4975. Available from: [Link]

-

Li L, et al. Daily and alternate-day regimen of epinastine hydrochloride in the treatment of chronic urticaria: a clinical observation. Zhonghua Pi Fu Ke Za Zhi. 2008;41(1):40-42. Available from: [Link]

-

Taylor & Francis. Epinastine – Knowledge and References. Taylor & Francis. [Accessed 2024]. Available from: [Link]

-

Ramirez de La Cruz Y, et al. The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Invest Ophthalmol Vis Sci. 2007;48(13):2303. Available from: [Link]

-

Drugs.com. Epinastine Hydrochloride (EENT) Monograph for Professionals. Drugs.com. [Updated 2024 Sep 10]. Available from: [Link]

-

Giede C, et al. Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis. Curr Med Res Opin. 2005;21(9):1377-1385. Available from: [Link]

-

National Center for Biotechnology Information. Epinastine Hydrochloride. PubChem Compound Summary for CID 157313. Available from: [Link]

-

U.S. Food and Drug Administration. ELESTAT® Highlights of Prescribing Information. accessdata.fda.gov. [Revised 2009]. Available from: [Link]

-

Drugs.com. Epinastine: Key Safety & Patient Guidance. Drugs.com. [Updated 2025 Aug 31]. Available from: [Link]

-

Sharif NA, et al. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. J Ocul Pharmacol Ther. 1996;12(4):401-407. Available from: [Link]

-

Fraunfelder FW. Epinastine hydrochloride for atopic disease. Drugs Today (Barc). 2004;40(8):677-683. Available from: [Link]

-

Furue M, et al. Effects of cetirizine and epinastine on the skin response to histamine iontophoresis. J Dermatol Sci. 2000;24(3):195-201. Available from: [Link]

-

Clissold SP, Sorkin EM. Ebastine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in allergic disorders. Drugs. 1987;34(2):279-288. Available from: [Link]

-

GoodRx. Epinastine eye drops: Uses, Tips, Side Effects & More. GoodRx. [Updated 2024 Oct 17]. Available from: [Link]

-

RXList.com. Search RXList.com© Drug Database. RXList. [Accessed 2024]. Available from: [Link]

-

Fujishima H, Ohashi Y, Takamura E. Efficacy of epinastine hydrochloride ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge. Ann Allergy Asthma Immunol. 2014;113(4):476-481. Available from: [Link]

-

Barber LD. Epinastine exhibits tolerability, efficacy in case study scenario. Ophthalmology Times. [Published 2010 Feb 15]. Available from: [Link]

-

Gotoh M, et al. Efficacy of epinastine hydrochloride for antigen-provoked nasal symptoms in subjects with orchard grass pollinosis. Allergol Int. 2011;60(1):81-86. Available from: [Link]

-

ClinicalTrials.gov. A Study to Evaluate the Efficacy and Safety of Epinastine Hydrochloride Eye Drops in the Treatment of Chinese Seasonal Allergic Conjunctivitis Patients. ClinicalTrials.gov. [Published 2024 Jan 19]. Available from: [Link]

-

Miyazawa T, et al. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. Int J Mol Sci. 2020;21(18):6808. Available from: [Link]

-

Tagawa Y, et al. Safety and efficacy of a novel 0.5% epinastine topical eyelid cream in allergic conjunctivitis: a phase 3 trial. BMC Ophthalmol. 2024;24(1):378. Available from: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epinastine hydrochloride for atopic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 9. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays [mdpi.com]

- 16. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.hpra.ie [assets.hpra.ie]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Efficacy of epinastine hydrochloride for antigen-provoked nasal symptoms in subjects with orchard grass pollinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. Effects of cetirizine and epinastine on the skin response to histamine iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Double-blind multicentre comparative study of ebastine, terfenadine and placebo in the treatment of chronic idiopathic urticaria in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Daily and alternate-day regimen of epinastine hydrochloride in the treatment of chronic urticaria: a clinical observation [pifukezazhi.com]

Epinastine Hydrobromide: A Technical Guide to Receptor Binding Affinity and In Vitro Pharmacology

Abstract

Epinastine hydrobromide is a second-generation antihistamine distinguished by a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism.[1][2] Clinically utilized in ophthalmic solutions for allergic conjunctivitis, its efficacy is rooted in a combination of direct receptor blockade and mast cell stabilization.[3][4] This technical guide provides an in-depth exploration of the receptor binding profile of epinastine, offering researchers and drug development professionals a comprehensive overview of its interactions with primary and secondary receptor targets. We will dissect the methodologies employed to characterize these affinities, presenting a detailed, field-proven protocol for a histamine H1 receptor competitive binding assay. The causality behind experimental choices is elucidated to ensure a self-validating system of study. This document serves as a foundational resource for understanding the molecular pharmacology of epinastine and applying these principles to further research and development.

Introduction to Epinastine Hydrobromide

Epinastine is a topically active antiallergic agent that is structurally a benzazepine derivative.[2][5] Its therapeutic success in managing ocular pruritus associated with allergic conjunctivitis stems from a dual-action mechanism.[6][7] Primarily, it functions as a potent and direct antagonist of the histamine H1 receptor.[1][4] Secondly, it acts as a mast cell stabilizer, inhibiting the degranulation process and subsequent release of histamine and other pro-inflammatory mediators.[1][2] Unlike first-generation antihistamines, epinastine does not readily cross the blood-brain barrier, thereby avoiding central nervous system effects like sedation.[1][2][8] This favorable safety profile, combined with its robust efficacy, makes it a cornerstone of ocular allergy treatment.[1] A thorough understanding of its receptor binding kinetics is critical to appreciating its full pharmacological spectrum.

The Multi-Target Receptor Binding Profile of Epinastine

While its identity as an H1 antagonist is well-established, epinastine's pharmacology is more complex, involving interactions with a range of other physiologically relevant receptors. This broad-spectrum activity contributes to its overall clinical profile.

Primary Target: Histamine H1 Receptor

The cornerstone of epinastine's antiallergic effect is its high-affinity binding to and antagonism of the histamine H1 receptor.[1][9] Functional assays demonstrate that this interaction is not only potent but also rapid. In studies using CHO-K1 cells expressing the human H1 receptor, epinastine demonstrated a fast onset of maximal inhibition, achieving high potency after only a 2.5-minute pre-incubation period.[10] This rapid engagement with the receptor is consistent with the quick relief from ocular itching observed in clinical settings, often within 3 to 5 minutes.[4] The H1 receptor binding affinity for epinastine (IC50 = 9.8 nM) has been shown to be higher than other potent antihistamines like terfenadine (77 nM) and astemizole (15 nM).[11]

Secondary Receptor Interactions

Beyond its primary target, epinastine exhibits affinity for several other receptor subtypes, which may modulate its therapeutic effects and side-effect profile.[5]

-

Histamine H2 and H4 Receptors: Epinastine has a documented affinity for the histamine H2 receptor.[4][12] While its affinity is lower than for H1, this interaction may contribute to its anti-inflammatory properties.[12] More recent studies have revealed that epinastine is also a potent antagonist of the histamine H4 receptor (IC50 = 0.9 nM), a receptor implicated in mast cell and eosinophil migration and activation.[13] This combined action at H1, H2, and H4 receptors may underlie its efficacy in addressing both early and late phases of the allergic response.[13]

-

Adrenergic and Serotonergic Receptors: Epinastine possesses an affinity for α1, α2, and 5-HT2 receptors.[5][6][8] The interaction with these receptors is part of its broader pharmacological characterization, although the clinical significance of these off-target activities at therapeutic topical doses is considered minimal.

-

Low Affinity Targets: It is equally important to note the receptors for which epinastine has low affinity, as this informs its safety. These include cholinergic, dopaminergic, and a variety of other receptor sites, which explains the low incidence of associated side effects.[8][11]

Data Summary: Epinastine Receptor Binding Affinities

The following table summarizes the quantitative data from various in vitro studies, providing a clear comparison of epinastine's potency at different receptor targets.

| Receptor Target | Reported Affinity/Potency | Assay Type / System | Reference |

| Histamine H1 | IC50 = 9.8 nM | Receptor Binding | [11] |

| Histamine H1 | IC50 = 38 nM | Functional (Ca2+ mobilization, 2.5 min pre-incubation) | [10] |

| Histamine H2 | IC50 = 78 µM | Functional (cAMP accumulation) | [13] |

| Histamine H4 | IC50 = 0.9 nM | Functional (Ca2+ mobilization) | [13] |

| α1-adrenergic | Marked Affinity | Nonclinical Studies | [11] |

| α2-adrenergic | Marked Affinity | Nonclinical Studies | [11] |

| 5-HT2 | Marked Affinity | Nonclinical Studies | [11] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitor constant) is an indication of the binding affinity of an inhibitor. Lower values for both indicate higher potency/affinity.

Methodologies for Characterizing Receptor Binding

To quantitatively determine the binding affinity of a compound like epinastine, the radioligand binding assay is the gold standard. It is a robust, sensitive, and highly quantitative method that allows for the precise determination of receptor-ligand interactions.

Principle of Radioligand Binding Assays

The foundational principle of a competitive radioligand binding assay is the competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound (the "competitor," e.g., epinastine) for a finite number of receptors in a biological preparation.[14] A known concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes). In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve can be generated, from which the IC50 value is derived.

Detailed Protocol: Histamine H1 Receptor Competitive Binding Assay

This protocol describes a validated, standard methodology for determining the binding affinity of a test compound for the histamine H1 receptor using [³H]-mepyramine as the radioligand.[15][16]

A. Materials & Reagents

-

Receptor Source: Membrane preparations from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO-K1 cells).[15]

-

Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).[14][15]

-

Test Compound: Epinastine hydrobromide, prepared in serial dilutions.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, structurally distinct H1 antagonist, such as mianserin.[15][16] The purpose of the NSB control is to occupy all specific receptor sites, allowing for the measurement of radioactivity that is bound to non-receptor components (e.g., filters, lipids), which must be subtracted from all other measurements.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), which effectively trap the cell membranes while allowing unbound ligand to pass through.[15]

-